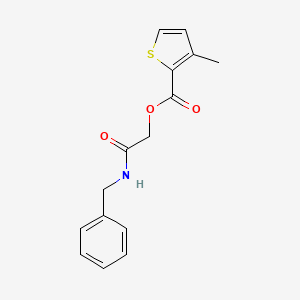

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Übersicht

Beschreibung

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Wirkmechanismus

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects and are of interest to medicinal chemists . They have been associated with anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with ethyl 3-methylthiophene-2-carboxylate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the common methods used in the industrial production of thiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as bromine or nitric acid are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(Benzylamino)-2-oxoethyl thiophene-2-carboxylate

- 2-(Benzylamino)-2-oxoethyl 4-methylthiophene-2-carboxylate

- 2-(Benzylamino)-2-oxoethyl 3-ethylthiophene-2-carboxylate

Uniqueness

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate is unique due to the presence of the 3-methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .

Biologische Aktivität

2-(Benzylamino)-2-oxoethyl 3-methylthiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of diabetes and cancer treatment. This article reviews the current understanding of its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of a benzylamino group and an oxoethyl moiety contributes to its pharmacological profile.

Research indicates that derivatives of 2-(Benzylamino)-2-oxoethyl compounds exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. This is particularly relevant in the context of diabetes, where ER stress is a significant contributor to β-cell dysfunction and death.

Key Findings:

- A study identified N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives that protect pancreatic β-cells from ER stress-induced apoptosis. The most potent derivative showed an EC50 value of 0.1 ± 0.01 μM, indicating strong protective activity against ER stress .

- Structure-activity relationship (SAR) studies revealed that modifications to the compound can enhance its protective effects. For instance, substituents such as 4-CF3 and 4-OH significantly increased activity levels .

Biological Activity in Cancer

The compound's potential anti-cancer properties have also been explored. Thiophene derivatives are known for their cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cell Lines : Research has shown that certain thiophene derivatives exhibit significant growth-inhibitory effects on cancer cell lines, including HT29 (colon cancer) and A-431 (skin cancer). The presence of electronegative substituents was found to enhance antiproliferative activity .

- Inhibition of Bcl-2 : Some derivatives were noted for their ability to inhibit Bcl-2, a protein involved in regulating apoptosis, thus promoting cancer cell death .

Data Summary

| Compound | Activity Type | EC50 (μM) | Maximum Activity (%) | Notes |

|---|---|---|---|---|

| WO5m | β-cell protection | 0.1 ± 0.01 | 100 | High water solubility |

| 5g | β-cell protection | 13 ± 1 | 88 | Contains 4-CF3 substituent |

| 5h | β-cell protection | 10 ± 2 | 100 | Contains multiple hydroxyl groups |

| Compound 22 | Anticancer activity | < IC50 reference value | Not specified | Effective against HT29 |

Eigenschaften

IUPAC Name |

[2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-7-8-20-14(11)15(18)19-10-13(17)16-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTHDLABAJKAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322865 | |

| Record name | [2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268277 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

438032-74-7 | |

| Record name | [2-(benzylamino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.